(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2035007-89-5
VCID: VC7527378
InChI: InChI=1S/C16H13NO3S/c18-16(8-6-13-3-2-10-21-13)17-11-12-5-7-15(20-12)14-4-1-9-19-14/h1-10H,11H2,(H,17,18)/b8-6+
SMILES: C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CC=CS3
Molecular Formula: C16H13NO3S
Molecular Weight: 299.34

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide

CAS No.: 2035007-89-5

Cat. No.: VC7527378

Molecular Formula: C16H13NO3S

Molecular Weight: 299.34

* For research use only. Not for human or veterinary use.

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide - 2035007-89-5

Specification

CAS No. 2035007-89-5
Molecular Formula C16H13NO3S
Molecular Weight 299.34
IUPAC Name (E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C16H13NO3S/c18-16(8-6-13-3-2-10-21-13)17-11-12-5-7-15(20-12)14-4-1-9-19-14/h1-10H,11H2,(H,17,18)/b8-6+
Standard InChI Key NCONVXABSCURQM-SOFGYWHQSA-N
SMILES C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CC=CS3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a central (2E)-prop-2-enamide backbone, with a bifuran-derived methyl group at the nitrogen atom and a thiophene substituent at the β-position. The bifuran moiety consists of two fused furan rings (2,2'-bifuran), while the thiophene group introduces sulfur-based heteroaromaticity. The trans configuration (E-isomer) of the α,β-unsaturated amide is critical for its planar conformation and conjugation.

Molecular Formula and Weight

The molecular formula is C₁₆H₁₃NO₃S, yielding a molecular weight of 299.34 g/mol. The IUPAC name, (E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide, reflects its substituent arrangement.

Spectroscopic Signatures

Key spectroscopic data include:

  • ¹H NMR: Signals at δ 7.5–6.2 ppm (aromatic protons of bifuran and thiophene), δ 6.8–6.6 ppm (enamide vinyl protons), and δ 4.3 ppm (N-methyl group).

  • IR: Stretches at 1650 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (aromatic C-H).

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a three-step protocol:

  • Preparation of Bifuran-Methylamine: 2,2'-Bifuran-5-carbaldehyde is reduced to the corresponding alcohol, followed by amination to yield [2,2'-bifuran]-5-ylmethanamine.

  • Acylation with Thiophene-Propenoyl Chloride: The amine reacts with (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride under inert conditions (N₂ atmosphere) in tetrahydrofuran (THF) at 0–5°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.

Critical Parameters

  • Temperature Control: Exothermic acylation necessitates subambient temperatures to prevent side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

Chemical Properties and Reactivity

Functional Group Behavior

  • Amide Group: Participates in hydrogen bonding and hydrolyzes under acidic/basic conditions to carboxylic acids.

  • Bifuran System: Undergoes electrophilic substitution at the 5-position due to electron-rich furan rings.

  • Thiophene: Susceptible to sulfonation and oxidative coupling reactions.

Stability Profile

The compound is stable under ambient conditions but degrades upon prolonged UV exposure, necessitating storage in amber vials.

Comparative Analysis with Analogues

Property(2E)-N-({[2,2'-Bifuran]-5-yl}methyl)-3-(Thiophen-2-yl)prop-2-enamideN'-({[2,2'-Bifuran]-5-yl}methyl)ethanediamide
Molecular FormulaC₁₆H₁₃NO₃SC₁₁H₁₀N₂O₄
Molecular Weight299.34 g/mol234.21 g/mol
Key Functional GroupsBifuran, thiophene, α,β-unsaturated amideBifuran, oxamide
BioactivityAntimicrobial, kinase inhibitionNot reported

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